molecular formula C12H13F6N3O3 B608049 Icenticaftor CAS No. 1334546-77-8

Icenticaftor

Cat. No.: B608049
CAS No.: 1334546-77-8
M. Wt: 361.24 g/mol
InChI Key: USHQRIKZLHNPQR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of icenticaftor involves multiple steps to establish the desired structure-activity relationships (SAR). The process typically begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary, but they generally involve standard organic synthesis techniques such as nucleophilic substitution, amide bond formation, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger batch sizes. This includes optimizing reaction conditions for higher yields and purity, as well as implementing robust purification techniques such as crystallization and chromatography. The process must also comply with Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Icenticaftor undergoes various chemical reactions, including:

    Oxidation: This reaction can modify functional groups to enhance the compound’s activity or stability.

    Reduction: Used to convert specific functional groups to their reduced forms, potentially altering the compound’s pharmacokinetics.

    Substitution: Both nucleophilic and electrophilic substitution reactions are employed to introduce or modify functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Including palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions are typically intermediates or analogs of this compound, which are then further refined to produce the final active pharmaceutical ingredient (API).

Scientific Research Applications

Mechanism of Action

Icenticaftor exerts its effects by binding to the CFTR protein and enhancing its chloride channel activity. This potentiation helps to restore proper ion transport across cell membranes, which is crucial for maintaining hydration and mucus clearance in the lungs. The molecular targets and pathways involved include the CFTR protein itself and associated regulatory proteins that modulate its activity .

Comparison with Similar Compounds

Similar Compounds

    Ivacaftor: Another CFTR potentiator used in the treatment of cystic fibrosis.

    Lumacaftor: Often used in combination with ivacaftor to enhance CFTR function.

    Tezacaftor: Similar to lumacaftor, used in combination therapies for cystic fibrosis.

Uniqueness of Icenticaftor

This compound is unique in its specific binding affinity and potentiation effect on both mutant and wild-type CFTR proteins. This broadens its potential therapeutic applications compared to other CFTR modulators that may only target specific mutations .

Properties

IUPAC Name

3-amino-6-methoxy-N-[(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropyl]-5-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F6N3O3/c1-10(23,12(16,17)18)4-20-8(22)7-6(19)3-5(11(13,14)15)9(21-7)24-2/h3,23H,4,19H2,1-2H3,(H,20,22)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHQRIKZLHNPQR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CNC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F6N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336884
Record name Icenticaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334546-77-8
Record name Icenticaftor [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334546778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icenticaftor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Icenticaftor
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMB0BO0WFH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution comprising 3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (Intermediate D)(4 g, 16.94 mmol) and 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol hydrochloride (Intermediate R) (3.04 g, 16.94 mmol) in NMP (188 ml) was treated with HATU (7.73 g, 20.33 mmol) followed by dropwise addition (2 ml portions) of DIPEA (8.88 ml, 50.8 mmol) over 1 hour. After stirring for a further hour, the reaction mixture was poured into water (450 ml) and EtOAc (450 ml). The aqueous phase was acidified with 5M HCl (50 ml) and the layers were separated. The organic portion was washed with 2M NaOH (200 ml), water (4×200 ml), brine (2×100 ml), dried over MgSO4, filtered and concentrated in vacuo to afford a brown solid. Purification of the solid by chromatography on silica (220 g pre-packed silica cartridge) eluting with 0-50% EtOAc in iso-hexane afforded the racemate, 3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (3,3,3-trifluoro-2-hydroxy-2-methyl-propyl)-amide (Ex. 4) as a yellow solid;
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3.04 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
7.73 g
Type
reactant
Reaction Step Six
Name
Quantity
2 mL
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight
Name
Quantity
188 mL
Type
solvent
Reaction Step Nine
Name
3-amino-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (3,3,3-trifluoro-2-hydroxy-2-methyl-propyl)-amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.